molecular formula C10H10BrNO B13470937 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine

Katalognummer: B13470937
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: OVGSNWBRKPKVFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methylidene group, and an oxepino-pyridine ring system

Vorbereitungsmethoden

The synthesis of 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepino-pyridine ring system. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) as brominating agents and the presence of catalysts like Lewis acids, are crucial for achieving high yields and purity .

Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxepino-pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism by which 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often determined through experimental studies, including molecular docking and in vitro assays .

Vergleich Mit ähnlichen Verbindungen

4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10BrNO

Molekulargewicht

240.10 g/mol

IUPAC-Name

4-bromo-9-methylidene-7,8-dihydro-5H-oxepino[4,3-c]pyridine

InChI

InChI=1S/C10H10BrNO/c1-7-2-3-13-6-9-8(7)4-12-5-10(9)11/h4-5H,1-3,6H2

InChI-Schlüssel

OVGSNWBRKPKVFC-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCOCC2=C(C=NC=C12)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.